
Ethyl 3-(4-methoxyphenyl)-3-oxo-2-((4-(trifluoromethyl)phenyl)methyl)propionate
概要
説明
This compound is a complex organic molecule that contains several functional groups, including an ester group (propionate), a methoxy group, and a trifluoromethyl group . It’s likely used in the field of organic chemistry as a reagent or intermediate in the synthesis of other compounds .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized through condensation reactions or substitution reactions . For example, ethyl 4-(4-substituted phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is synthesized by treating a solution of substituted aldehyde, ethyl acetoacetate, and urea with concentrated hydrochloric acid and heating to reflux .Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, and X-ray diffraction analysis . These techniques can provide information about the compound’s molecular weight, the types of atoms present, and their arrangement .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific functional groups present and the conditions under which the reactions are carried out . For instance, the ester group could undergo hydrolysis to form an alcohol and a carboxylic acid .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would likely be determined using various analytical techniques . These properties can provide important information about how the compound behaves under different conditions .科学的研究の応用
Biodegradation and Environmental Fate
Biodegradation of ETBE in Soil and Groundwater : A review summarizing knowledge on the biodegradation and fate of ethyl tert-butyl ether (ETBE) in soil and groundwater highlights the identification of microorganisms capable of degrading ETBE aerobically and the potential for bioaugmentation and biostimulation of ETBE degradation in contaminated sites. Although ETBE differs from the compound , the degradation pathways might offer insights into environmental processes affecting similar compounds (Thornton et al., 2020).
Chemical Communication and Environmental Impacts
Environmental Pollutants and Male Infertility : Research on chemicals like Bisphenol A and phthalates, which act as endocrine disruptors, underscores the significance of understanding the biological impacts of various chemical compounds, including those structurally related or utilized within similar contexts (Lagos-Cabré & Moreno, 2012).
Analytical and Synthetic Chemistry Applications
Synthesis of Esters via Alkoxycarbonylation : A review focused on the alkoxycarbonylation of phytogenic substrates underlines the significance of developing efficient synthetic routes for producing ester products from unsaturated substrates, suggesting a potential area of application for complex esters in material science and industrial chemistry (Sevostyanova & Batashev, 2023).
Phosphonic Acid Applications
Applications of Phosphonic Acids : A comprehensive review on the applications of phosphonic acids in various fields including bioactive properties, material science, and surface functionalization highlights the versatility of phosphorus-containing compounds. This context may provide insights into potential research and application areas for the specified compound, given its structural complexity and potential for bioactivity and material applications (Sevrain et al., 2017).
作用機序
Safety and Hazards
将来の方向性
The future directions for research on this compound could involve exploring its potential uses in various fields, such as medicine or materials science . For example, if it shows promising activity as a pharmaceutical agent, further studies could be conducted to evaluate its efficacy and safety in preclinical and clinical trials .
特性
IUPAC Name |
ethyl 3-(4-methoxyphenyl)-3-oxo-2-[[4-(trifluoromethyl)phenyl]methyl]propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F3O4/c1-3-27-19(25)17(18(24)14-6-10-16(26-2)11-7-14)12-13-4-8-15(9-5-13)20(21,22)23/h4-11,17H,3,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQIZBDZPINGQKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC=C(C=C1)C(F)(F)F)C(=O)C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

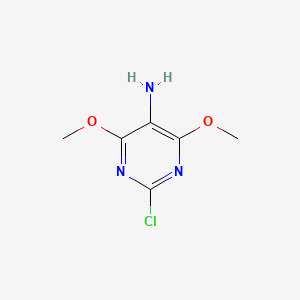

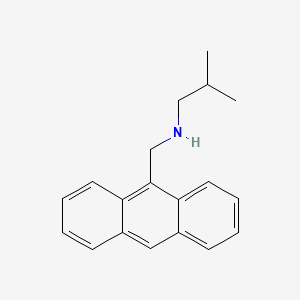
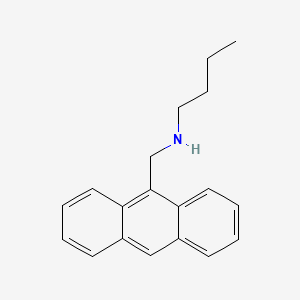
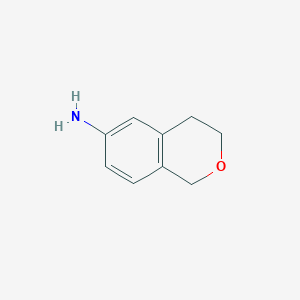

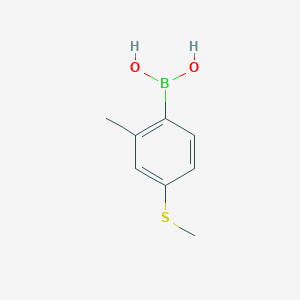
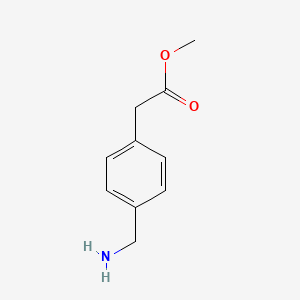



![Ethyl 3-(4-chlorophenyl)-3-oxo-2-[4-(trifluoromethyl)benzyl]propionate](/img/structure/B3138010.png)
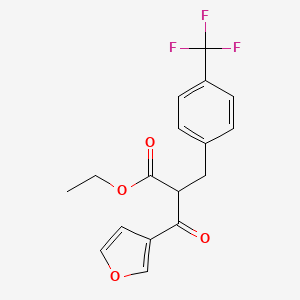
![Ethyl 3-(5-chloro-2-thienyl)-3-oxo-2-[4-(trifluoromethyl)benzyl]propionate](/img/structure/B3138023.png)